N-cyclopropyl-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide is a complex organic compound featuring a cyclopropyl group, a furan ring, a thiazole ring, and a benzamide moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to induce biological effects through various targets . The substituents on the thiazole ring can greatly affect the biological outcomes .
Biochemical Pathways
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or induce effects through various other mechanisms against different bacterial species .
Result of Action
Antimicrobial screening results of certain thiazole derivatives have shown potent inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Furan Ring: The furan ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate furan derivatives.
Cyclopropyl Group Introduction: The cyclopropyl group can be added via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Final Coupling: The final step involves coupling the thiazole-furan intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), sulfonyl chlorides.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Halogenated or sulfonylated thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly due to the presence of bioactive moieties like the thiazole and furan rings.
Biological Studies: It can be used as a probe to study biological pathways involving thiazole and furan derivatives.
Material Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methoxy)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
N-cyclopropyl-4-((4-(pyridin-2-yl)thiazol-2-yl)methoxy)benzamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-cyclopropyl-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide is unique due to the combination of its cyclopropyl, furan, thiazole, and benzamide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-cyclopropyl-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-18(19-13-5-6-13)12-3-7-14(8-4-12)23-10-17-20-15(11-24-17)16-2-1-9-22-16/h1-4,7-9,11,13H,5-6,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVLHCLCEATMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.